molecular formula C16H8Na2O8S2 B1255363 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt CAS No. 61255-63-8

6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt

Cat. No.: B1255363
CAS No.: 61255-63-8
M. Wt: 438.3 g/mol
InChI Key: JISMNCQKTAIERN-UHFFFAOYSA-L
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Mechanism of Action

Target of Action:

DHPDS primarily targets intracellular pH changes. It acts as a pH-sensitive dye, allowing researchers to monitor pH variations within cells (pHi) . By interacting with specific cellular components, DHPDS provides insights into dynamic pH fluctuations.

Action Environment:

Environmental factors influence DHPDS’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

Sodium 6,8-dihydroxypyrene-1,3-disulfonate plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the measurement of pH changes inside cells. The compound’s fluorescence properties allow it to form charge transfer complexes, which are essential for studies on nanostructure assembly . Sodium 6,8-dihydroxypyrene-1,3-disulfonate is highly water-soluble and suitable for fluorescence applications, making it a versatile tool in biochemical research .

Cellular Effects

Sodium 6,8-dihydroxypyrene-1,3-disulfonate influences various cellular processes by acting as a pH-sensitive dye. It is used to measure intracellular pH (pHi) changes, which are critical for understanding cell function and metabolism . The compound’s ability to indicate pH changes within the physiological range makes it valuable for studying cell signaling pathways, gene expression, and cellular metabolism . Sodium 6,8-dihydroxypyrene-1,3-disulfonate’s fluorescence properties enable researchers to monitor these processes in real-time, providing insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of Sodium 6,8-dihydroxypyrene-1,3-disulfonate involves its interaction with biomolecules through fluorescence. The compound’s two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to act as a high-performance ratiometric pH optode . This interaction enables the compound to measure pH changes accurately, making it a reliable tool for studying molecular mechanisms in biochemical reactions . Sodium 6,8-dihydroxypyrene-1,3-disulfonate’s fluorescence properties also allow it to form charge transfer complexes, which are essential for nanostructure assembly studies .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium 6,8-dihydroxypyrene-1,3-disulfonate exhibits stable fluorescence properties over time. The compound’s stability and resistance to degradation make it suitable for long-term studies on cellular function . Researchers have observed that Sodium 6,8-dihydroxypyrene-1,3-disulfonate maintains its fluorescence intensity and pH sensitivity over extended periods, allowing for accurate and reliable measurements in both in vitro and in vivo studies . This stability is crucial for studying the temporal effects of biochemical reactions and cellular processes .

Dosage Effects in Animal Models

The effects of Sodium 6,8-dihydroxypyrene-1,3-disulfonate vary with different dosages in animal models. Researchers have observed threshold effects at specific dosages, where the compound’s fluorescence properties are optimal for measuring pH changes . At higher doses, Sodium 6,8-dihydroxypyrene-1,3-disulfonate may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each study . Understanding these dosage effects is essential for ensuring accurate and reliable results in animal models .

Metabolic Pathways

Sodium 6,8-dihydroxypyrene-1,3-disulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate pH measurement . The compound’s fluorescence properties allow it to monitor changes in metabolic flux and metabolite levels, providing insights into cellular metabolism . Researchers have used Sodium 6,8-dihydroxypyrene-1,3-disulfonate to study the effects of metabolic pathways on cellular function, highlighting its importance in biochemical research .

Transport and Distribution

Within cells and tissues, Sodium 6,8-dihydroxypyrene-1,3-disulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its fluorescence properties and pH sensitivity . Understanding the transport and distribution of Sodium 6,8-dihydroxypyrene-1,3-disulfonate is crucial for accurately measuring pH changes in different cellular compartments .

Subcellular Localization

Sodium 6,8-dihydroxypyrene-1,3-disulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s fluorescence properties allow researchers to monitor its activity and function within these compartments, providing insights into cellular dynamics . Understanding the subcellular localization of Sodium 6,8-dihydroxypyrene-1,3-disulfonate is essential for studying its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt typically involves the sulfonation of pyrene derivatives followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the pyrene ring .

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through crystallization and filtration to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt
  • 1-Pyrenesulfonic acid sodium salt

Comparison: 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is unique due to its specific substitution pattern, which provides distinct fluorescence properties and pH sensitivity. Compared to other pyrene derivatives, it offers a balance of water solubility and fluorescence efficiency, making it particularly useful in applications requiring precise pH measurements .

Properties

IUPAC Name

disodium;6,8-dihydroxypyrene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISMNCQKTAIERN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583623
Record name Disodium 6,8-dihydroxypyrene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61255-63-8
Record name Disodium 6,8-dihydroxypyrene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61255-63-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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